molecular formula C14H19N3O5 B4726298 tert-butyl 2-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)hydrazinecarboxylate

tert-butyl 2-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)hydrazinecarboxylate

Cat. No. B4726298
M. Wt: 309.32 g/mol
InChI Key: CKBPJEBDWZNQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)hydrazinecarboxylate, also known as TCH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TCH can be synthesized using various methods and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future research. In

Scientific Research Applications

Tert-butyl 2-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)hydrazinecarboxylate has been found to exhibit various properties that make it a promising candidate for scientific research. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been found to exhibit anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of tert-butyl 2-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)hydrazinecarboxylate is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of this compound is an area of active research, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to exhibit antioxidant activity, which could be useful in the development of drugs for the treatment of oxidative stress-related diseases. This compound has also been found to exhibit neuroprotective properties, making it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl 2-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)hydrazinecarboxylate is its ability to inhibit the growth of cancer cells in vitro, making it a useful tool for cancer research. Additionally, this compound is relatively easy to synthesize, and high-quality this compound can be obtained using various purification techniques. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has poor solubility in water, which can make it challenging to use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for research on tert-butyl 2-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)hydrazinecarboxylate. One area of active research is the development of this compound-based anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other potential future directions for research on this compound include the development of this compound-based neuroprotective drugs and the study of this compound's antioxidant properties. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research in various fields.

properties

IUPAC Name

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-14(2,3)22-13(20)17-16-12(19)15-10-8-6-5-7-9(10)11(18)21-4/h5-8H,1-4H3,(H,17,20)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBPJEBDWZNQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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